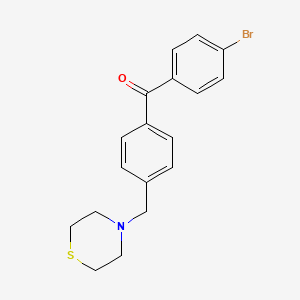

4-bromo-4'-thiomorpholinomethyl benzophenone

Descripción general

Descripción

4-bromo-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNOS. It is characterized by the presence of a bromine atom, a thiomorpholine ring, and a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-bromo-4’-thiomorpholinomethyl benzophenone may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

4-bromo-4’-thiomorpholinomethyl benzophenone is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-bromo-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and thiomorpholine ring play crucial roles in binding to target molecules, while the benzophenone core provides structural stability. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromobenzophenone

- 4-bromobenzonitrile

- 4-bromo-4’-hydroxybiphenyl

Uniqueness

4-bromo-4’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .

Actividad Biológica

4-Bromo-4'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.

This compound has the molecular formula and a molecular weight of 394.3 g/mol. It is characterized by the presence of a bromine atom, a thiomorpholine group, and a benzophenone moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit the activity of enzymes by binding covalently to their active sites, potentially affecting metabolic pathways.

- Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Antimicrobial Activity : The compound shows potential as an antimicrobial agent by disrupting microbial cell functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on various cancer cell lines indicated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | Significant cytotoxicity |

| HeLa | 9.22 ± 0.17 | Moderate cytotoxicity |

| MCF-7 | 8.47 ± 0.18 | Notable growth inhibition |

These findings suggest that the compound effectively inhibits cell proliferation across multiple cancer types, with the Jurkat cell line exhibiting the highest sensitivity.

Case Study: Cell Cycle Analysis

In a detailed study using flow cytometry, treatment with this compound resulted in significant alterations in cell cycle distribution. Control cells showed typical cycle progression; however, treated cells displayed increased populations in the sub-G1 phase, indicating apoptosis induction.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies revealed that it possesses activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.39 - 3.12 |

| Enterococcus faecalis | 6.25 |

These results support the potential use of this compound as an antibacterial agent, particularly against resistant strains.

Propiedades

IUPAC Name |

(4-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGOEBPFRCVSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642912 | |

| Record name | (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-61-1 | |

| Record name | Methanone, (4-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.